4-[1-(Piperazin-1-yl)ethyl]benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-piperazin-1-ylethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11(16-8-6-15-7-9-16)13-4-2-12(10-14)3-5-13/h2-5,11,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWRJBRTBAQSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 1 Piperazin 1 Yl Ethyl Benzonitrile and Its Derivatives
Established Reaction Pathways for the Synthesis of the Core 4-[1-(Piperazin-1-yl)ethyl]benzonitrile Scaffold
The construction of the fundamental this compound structure is typically achieved through classical reactions that form the key carbon-nitrogen bond between the piperazine (B1678402) and the ethylbenzonitrile fragments.
Nucleophilic substitution is a cornerstone for the functionalization of piperazine. In this context, the secondary amine of the piperazine ring acts as a nucleophile, attacking an electrophilic carbon center on a precursor of the benzonitrile (B105546) side chain. The reaction typically involves the displacement of a suitable leaving group, such as a halide (Cl, Br, I) or a sulfonate ester (e.g., tosylate, mesylate), from the benzylic position of the ethylbenzonitrile moiety.
The general scheme involves reacting piperazine with a compound like 4-(1-chloroethyl)benzonitrile. A significant challenge in this approach is controlling the regioselectivity to prevent disubstitution, where both nitrogen atoms of piperazine react. researchgate.net To achieve mono-functionalization, several strategies can be employed:
Using a large excess of piperazine to statistically favor the mono-substituted product.
Employing a mono-protected piperazine derivative, such as 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine). The Boc group deactivates one nitrogen atom, directing the substitution to the unprotected secondary amine. The protecting group can then be removed under acidic conditions. researchgate.net
The reaction is typically carried out in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the acid generated during the reaction and to deprotonate the piperazine, enhancing its nucleophilicity. beilstein-journals.org Common solvents for this transformation include acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).
Table 1: Conditions for Nucleophilic Substitution in Piperazine Functionalization
| Electrophile Precursor | Piperazine Derivative | Base | Solvent | Typical Conditions | Outcome |
|---|---|---|---|---|---|
| 4-(1-chloroethyl)benzonitrile | Piperazine (excess) | K₂CO₃ | Acetonitrile | Reflux | Mixture of mono- and di-substituted products |
| 4-(1-bromoethyl)benzonitrile | N-Boc-piperazine | Et₃N | THF | Room Temp to 60 °C | Mono-substituted Boc-protected product |
| 4-(1-tosyloxyethyl)benzonitrile | N-Boc-piperazine | K₂CO₃ | DMF | 50-80 °C | Mono-substituted Boc-protected product |
Viewed from the perspective of the piperazine ring, the introduction of the 1-(4-cyanophenyl)ethyl group is an N-alkylation reaction. This is one of the most fundamental methods for preparing N-alkyl piperazine analogs. nih.gov The reaction relies on the nucleophilicity of the piperazine nitrogen attacking an alkyl halide or sulfonate. nih.govmdpi.com
For the synthesis of this compound, this involves the direct alkylation of piperazine with an appropriate electrophile like 4-(1-chloroethyl)benzonitrile. As mentioned, controlling the reaction to yield the mono-alkylated product is crucial. researchgate.net Using mono-protected piperazine is the most effective method to ensure a clean reaction and high yield of the desired mono-substituted product. researchgate.net Following the alkylation step, the deprotection of the resulting intermediate yields the final compound.
Advanced Synthetic Methodologies for Analog Generation
To efficiently generate libraries of derivatives based on the this compound scaffold, more advanced synthetic techniques are employed. These methods offer advantages in terms of speed, efficiency, and amenability to high-throughput synthesis.
Solid-phase synthesis is a powerful technique for the parallel synthesis of compound libraries, as it simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound product. researchgate.net An efficient solid-phase route can be designed for N-monosubstituted piperazines and their derivatives. researchgate.net
A potential solid-phase strategy for generating analogs of this compound could involve:
Immobilization: A suitably protected piperazine derivative is attached to a solid support (resin).
Alkylation: The resin-bound piperazine is then treated with a solution containing a diverse set of substituted 1-(halomethyl)benzonitrile derivatives. This step introduces the desired side chain.
Further Functionalization (Optional): If the starting piperazine was substituted (e.g., on the resin-linking arm), the second nitrogen atom could be functionalized with another set of reagents.
Cleavage: The final products are cleaved from the solid support, typically under acidic conditions (e.g., with trifluoroacetic acid), yielding the desired library of piperazine-benzonitrile constructs.
This approach eliminates the need for traditional chromatographic purification after each step, making it highly efficient for generating a large number of analogs for screening purposes. researchgate.net
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. nih.govresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. scipublications.comnih.govmdpi.com
In the synthesis of piperazine derivatives, microwave heating has been shown to be highly effective for N-alkylation reactions. nih.gov The reaction between a mono-protected piperazine and 4-(1-chloroethyl)benzonitrile can be performed in a dedicated microwave reactor. This method provides rapid and efficient heating, leading to a significant acceleration of the nucleophilic substitution process.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperazine Alkylation
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 4-24 h) | Minutes (e.g., 5-30 min) | 90-95% time reduction nih.govnih.gov |
| Temperature | Typically reflux temperature of the solvent | Precise temperature control, can exceed solvent boiling point in sealed vessels | Faster kinetics, can enable difficult reactions |
| Yield | Moderate to good | Often higher yields researchgate.net | Improved reaction efficiency |
| Side Reactions | More prevalent due to prolonged heating | Often reduced due to short reaction times | Higher product purity |
Regioselective and Stereoselective Synthesis Considerations
Regioselectivity: The primary regioselective challenge in synthesizing the target compound from unsubstituted piperazine is achieving mono-N-alkylation versus di-N,N'-alkylation. As previously discussed, this is most reliably controlled by using a mono-protected piperazine (e.g., N-Boc or N-Cbz protected), which physically blocks one nitrogen atom from reacting, thus directing the alkylation to the single available site.
Stereoselectivity: The this compound molecule possesses a chiral center at the benzylic carbon of the ethyl group. Standard synthetic routes, such as the alkylation of piperazine with 4-(1-chloroethyl)benzonitrile, will produce a racemic mixture (an equal mixture of R and S enantiomers).
Achieving a stereoselective synthesis to produce a single enantiomer requires specialized asymmetric methods. Potential strategies include:
Chiral Precursors: Starting the synthesis with an enantiomerically pure precursor, such as (R)- or (S)-4-(1-hydroxyethyl)benzonitrile, which can then be converted to a suitable electrophile (e.g., via tosylation or conversion to a halide) while retaining its stereochemistry.
Asymmetric Catalysis: Employing a chiral catalyst in a reaction that creates the chiral center, such as an asymmetric reductive amination of a ketone precursor (4-acetylbenzonitrile) with piperazine.
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques like chiral chromatography or crystallization with a chiral resolving agent.
Table of Compounds
| Compound Name | Synonym(s) | Role in Synthesis |
|---|---|---|
| This compound | - | Target Compound |
| Piperazine | - | Starting Material / Nucleophile |
| 4-(1-Chloroethyl)benzonitrile | - | Electrophile / Precursor |
| 4-(1-Bromoethyl)benzonitrile | - | Electrophile / Precursor |
| 4-(1-Tosyloxyethyl)benzonitrile | 4-(1-((4-methylphenyl)sulfonyloxy)ethyl)benzonitrile | Electrophile / Precursor |
| 1-(tert-Butoxycarbonyl)piperazine | N-Boc-piperazine | Mono-protected Nucleophile |
| 4-Acetylbenzonitrile | - | Potential Precursor for Reductive Amination |
| (R)-4-(1-Hydroxyethyl)benzonitrile | - | Potential Chiral Precursor |
| (S)-4-(1-Hydroxyethyl)benzonitrile | - | Potential Chiral Precursor |
| Trifluoroacetic acid | TFA | Reagent for Boc-deprotection / Resin Cleavage |
| Potassium carbonate | K₂CO₃ | Base |
| Triethylamine | Et₃N, TEA | Base |
| Acetonitrile | MeCN | Solvent |
| Tetrahydrofuran | THF | Solvent |
| Dimethylformamide | DMF | Solvent |
Green Chemistry Principles Applied to Synthesis of Benzonitrile-Piperazine Adducts
The growing emphasis on sustainable practices in chemical synthesis has led to the application of green chemistry principles to reduce the environmental impact of producing pharmacologically important molecules like benzonitrile-piperazine adducts. These principles focus on minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. The synthesis of compounds such as this compound and its derivatives can be made more environmentally benign by adopting several green strategies.
One key area of improvement is the use of greener solvents or solvent-free conditions. Traditional organic solvents are often volatile, flammable, and toxic. Research has demonstrated the utility of ionic liquids as recyclable agents in the synthesis of benzonitrile. For instance, a novel green route for benzonitrile synthesis from benzaldehyde (B42025) utilized an ionic liquid that served as a co-solvent, catalyst, and phase separator, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netrsc.orgnih.gov In this method, benzaldehyde conversion and benzonitrile yield both reached 100% at 120 °C in 2 hours, and the ionic liquid could be easily recovered and reused. researchgate.netrsc.orgnih.gov Similarly, for the synthesis of piperazine derivatives, using water as a solvent and employing natural base catalysts, such as those derived from waste snail shells, has been shown to be effective for heterocyclization reactions at ambient temperatures, offering high yields. oiccpress.com A facile Palladium-catalyzed methodology for synthesizing arylpiperazines has been developed under aerobic and solvent-free conditions, using an excess of piperazine itself as the solvent. This approach is both eco-friendly and cost-effective. organic-chemistry.org
Another significant green chemistry approach is the use of alternative energy sources to drive reactions, with microwave irradiation being a prominent example. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For the synthesis of s-triazinyl piperazines containing a 4-aminobenzonitrile (B131773) moiety, microwave irradiation reduced the reaction time for the final nucleophilic substitution from 10–12 hours to just 3–5 minutes. researchgate.net This rapid and efficient heating can lead to significant energy savings and increased throughput. researchgate.netrasayanjournal.co.inijpsjournal.com The synthesis of coumarin-based 1,3,5-triazinyl piperazines also benefited from microwave assistance, showing a 90-95% reduction in reaction time and an increase in yield. nih.gov
The development of one-pot synthesis and multi-component reactions is another cornerstone of green chemistry, as it reduces the number of synthetic steps, minimizes waste from purification of intermediates, and saves time and resources. rsc.orgnih.gov For the synthesis of piperazine derivatives, one-pot procedures have been developed. For example, a one-pot, four-component reaction has been utilized for the synthesis of certain piperazine derivatives. researchgate.net Similarly, a simplified one-pot, one-step synthesis of monosubstituted piperazines from a protonated piperazine has been reported, avoiding the need for protecting groups. nih.gov
Catalysis plays a vital role in green chemistry, offering pathways with higher atom economy and lower energy requirements. nih.gov For the formation of the C-N bond in piperazine derivatives, various catalytic methods have been explored. Palladium-catalyzed Buchwald-Hartwig coupling is a common method for creating N-arylpiperazines. nih.gov However, for process chemistry, SNAr reactions are often preferred due to easier work-up and purification. nih.gov Greener alternatives are also being explored, such as the use of heterogeneous catalysts that can be easily separated and reused. For instance, metal ions supported on a commercial polymeric resin have been used to catalyze the synthesis of monosubstituted piperazines. nih.gov Continuous-flow reactions represent another advancement in green synthesis, offering better control over reaction parameters and facilitating safer handling of hazardous intermediates. A two-step consecutive continuous-flow reduction system has been established for C-N bond formation in the synthesis of a medicinally relevant piperazine derivative. mdpi.comnih.govresearchgate.net
The following interactive table summarizes a comparison between conventional and microwave-assisted synthesis for piperazine derivatives, highlighting the advantages of applying green chemistry principles.
| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |
| Nucleophilic substitution on s-triazine core | 10-12 hours | 3-5 minutes | Not specified | researchgate.net |
| Synthesis of coumarin-based triazinyl piperazines | Significantly longer | 90-95% reduction | Increased yield | nih.gov |
| Synthesis of 3,4-dihydropyrimidinones | 45-75 minutes | 2 minutes | Yields of 88-98% | ijpsjournal.com |
| Synthesis of 5-aminopyrazolone | 4 hours | 2 minutes | 88% (MW) vs. 80% (conventional) | ijpsjournal.com |
This next table provides an overview of different green synthesis strategies applicable to benzonitrile-piperazine adducts.
| Green Chemistry Principle | Strategy | Example Application | Advantages | Reference(s) |
| Use of Greener Solvents | Ionic liquids, Water | Synthesis of benzonitrile, Synthesis of piperazine derivatives | Recyclable, non-toxic, simplified separation | researchgate.netrsc.orgnih.govoiccpress.com |
| Solvent-Free Reactions | Using excess reagent as solvent | Pd-catalyzed synthesis of arylpiperazines | Reduced solvent waste, cost-effective | organic-chemistry.org |
| Alternative Energy Sources | Microwave irradiation | Synthesis of s-triazinyl piperazines, coumarin-based piperazines | Drastically reduced reaction times, energy efficient | researchgate.netnih.gov |
| Process Intensification | One-pot synthesis, Multi-component reactions | Synthesis of monosubstituted piperazines, various piperazine derivatives | Fewer steps, less waste, time and resource saving | rsc.orgnih.govresearchgate.net |
| Catalysis | Heterogeneous catalysts, Continuous-flow systems | Synthesis of monosubstituted piperazines, C-N bond formation | Catalyst reusability, improved safety and control | nih.govmdpi.comnih.govresearchgate.net |
By integrating these green chemistry principles into the synthetic routes for this compound and its derivatives, the pharmaceutical industry can move towards more sustainable manufacturing practices, reducing its environmental footprint while maintaining efficiency and product quality.
Advanced Spectroscopic and Structural Elucidation for 4 1 Piperazin 1 Yl Ethyl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
No specific ¹H or ¹³C NMR data has been found for 4-[1-(Piperazin-1-yl)ethyl]benzonitrile. A structural assignment would require the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), coupling constants (J), and integration values for all protons and carbon atoms.
Expected ¹H NMR Signals: The spectrum would be expected to show signals for the aromatic protons on the benzonitrile (B105546) ring (typically two doublets in the aromatic region), a quartet and a doublet for the ethyl group's methine (-CH) and methyl (-CH₃) protons respectively, and broad signals for the eight protons of the piperazine (B1678402) ring, along with a signal for the N-H proton.
Expected ¹³C NMR Signals: The spectrum would feature signals for the nitrile carbon (-C≡N), the quaternary and protonated carbons of the benzene (B151609) ring, the methine and methyl carbons of the ethyl group, and the methylene (B1212753) (-CH₂) carbons of the piperazine ring.
Conformational Analysis: Dynamic NMR studies on related N-substituted piperazines have shown that the piperazine ring typically exists in a chair conformation. Temperature-dependent NMR studies could reveal information about the energy barriers of ring inversion and rotation around the C-N bonds.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Elucidation
Experimental mass spectrometry data for this compound is unavailable. The compound has a molecular weight of 215.29 g/mol .
Molecular Mass Confirmation: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙) or, more commonly, the protonated molecule ([M+H]⁺). For C₁₃H₁₇N₃, the predicted exact mass of the [M+H]⁺ ion is approximately 216.1495.
Fragmentation Pattern: The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would be crucial for structural elucidation. Based on the fragmentation of similar piperazine-containing compounds, characteristic fragmentation pathways would likely involve:
Alpha-cleavage at the benzylic position, leading to the loss of a methyl radical (•CH₃) or the piperazinylbenzonitrile radical.
Cleavage of the C-N bonds within the piperazine ring, resulting in characteristic fragment ions with m/z values corresponding to portions of the piperazine ring.
Formation of a prominent benzylic cation at m/z 116 by cleavage between the chiral carbon and the piperazine nitrogen.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
No specific experimental Infrared (IR) or Raman spectra have been located for this compound.
Functional Group Identification: Vibrational spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational modes would include:
A sharp, medium-intensity band around 2220-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.
Bands in the 3100-3000 cm⁻¹ region for aromatic C-H stretching and in the 3000-2800 cm⁻¹ region for aliphatic C-H stretching of the ethyl and piperazine groups.
Aromatic C=C stretching vibrations typically appearing in the 1600-1450 cm⁻¹ region.
N-H stretching vibration for the secondary amine in the piperazine ring, usually observed as a medium-intensity band around 3350-3250 cm⁻¹.
C-N stretching vibrations for the aliphatic and aromatic amines, typically found in the 1350-1000 cm⁻¹ region.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
There is no published crystal structure for this compound. X-ray crystallography on a suitable single crystal would provide definitive information on:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles in the solid state.
Conformation: The absolute conformation of the molecule, including the chair conformation of the piperazine ring and the relative orientation of the substituted benzonitrile group.
Stereochemistry: The absolute configuration (R or S) of the chiral center if a single enantiomer crystallizes.
Crystal Packing: Intermolecular interactions such as hydrogen bonding (e.g., involving the piperazine N-H group) and van der Waals forces that dictate how the molecules are arranged in the crystal lattice. Studies on similar molecules, such as 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, show that the six-membered saturated rings adopt chair conformations.
Chiral Resolution and Stereoisomer Characterization Techniques
The presence of a stereocenter at the ethyl group (the carbon atom bonded to the benzonitrile ring and the piperazine ring) means that this compound exists as a pair of enantiomers (R and S forms). However, no studies detailing the resolution of this racemic mixture or the characterization of the individual enantiomers have been found.
Chiral Resolution: Standard techniques for separating enantiomers include chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP).
Stereoisomer Characterization: Once separated, the purity of each enantiomer would be determined by measuring its enantiomeric excess (ee). The absolute configuration of each enantiomer would need to be determined, typically through X-ray crystallography of the enantiomer or a derivative, or by using chiroptical spectroscopy techniques like circular dichroism (CD) in conjunction with theoretical calculations.
Mechanistic Investigations of Biological Interactions Involving 4 1 Piperazin 1 Yl Ethyl Benzonitrile Derivatives
In Vitro Receptor Binding Affinity Profiling and Selectivity Determination
There is no publicly available research detailing the in vitro receptor binding affinity profile for 4-[1-(piperazin-1-yl)ethyl]benzonitrile or its direct derivatives. While studies on other piperazine-containing molecules show significant affinity for a range of receptors, including dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors, this information cannot be accurately extrapolated to the specific compound without direct experimental evidence.
Ligand-Receptor Interaction Dynamics and Kinetics
Detailed kinetic studies, including association and dissociation rates (k_on and k_off), which are crucial for understanding the dynamics of ligand-receptor interactions, have not been reported for this compound derivatives.
Agonistic and Antagonistic Activity Assessment
The functional activity of this compound derivatives, in terms of their potential agonistic or antagonistic effects at various receptors, remains uncharacterized. For instance, studies on certain 1-substituted-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine derivatives have demonstrated high antagonistic affinities toward the histamine H3 receptor, with pA2 values ranging from 8.49 to 8.43. nih.gov However, such findings are specific to that particular chemical series and cannot be attributed to this compound.
Cellular Pathway Modulation and Biological Response Analysis
The effects of this compound derivatives on cellular pathways, such as cell proliferation and DNA synthesis, have not been documented. Research on other piperazine-containing compounds has shown significant biological responses in cellular assays. For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was screened for cytotoxic activity against various cancer cell lines, with one compound displaying an IC50 value of 0.99 µM towards the BT-474 breast cancer cell line and inducing apoptosis via cell cycle arrest. rsc.org Studies on other piperazine (B1678402) derivatives have also shown antiproliferative effects on various cancer cells. nih.govunipa.it These findings underscore the potential for piperazine-based compounds to modulate cellular pathways, but direct evidence for this compound is absent.
Structure-Based Approaches to Elucidate Target Engagement Principles
Structure-based drug design and molecular docking studies are powerful tools to understand how a ligand interacts with its biological target. Such studies have been conducted for numerous piperazine derivatives to elucidate their binding modes. For example, molecular docking of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with the CAIX protein provided insights into their binding affinity and interactions with key residues. mdpi.com However, no such structure-based studies specifically focused on this compound to reveal its principles of target engagement have been published.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 1 Piperazin 1 Yl Ethyl Benzonitrile Analogs
Systematic Modification of the Benzonitrile (B105546) Moiety and its Influence on Biological Profiles
The benzonitrile group plays a crucial role in the molecular interactions of 4-[1-(Piperazin-1-yl)ethyl]benzonitrile analogs. Modifications to this aromatic ring, including the position and nature of the nitrile substituent, can significantly impact target binding and biological response. While direct studies on the specific parent compound are limited, general principles of medicinal chemistry allow for extrapolation of likely outcomes.
The nitrile (cyano) group is a versatile functional group; it is a polar, weakly basic moiety that can act as a hydrogen bond acceptor. Its replacement with other electron-withdrawing groups, such as nitro or trifluoromethyl, or with halogen atoms like chlorine or fluorine, can alter the electronic distribution of the phenyl ring. These changes influence how the moiety interacts with receptor pockets, potentially affecting binding affinity and selectivity. For instance, in other arylpiperazine series, the introduction of trifluoromethyl groups on the phenyl ring has been shown to yield potent analgesic activity nih.gov.
Bioisosteric replacement of the nitrile group is another key strategy. blumberginstitute.orgnih.govmdpi.comenamine.netnih.gov Replacing the cyano group with moieties of similar size and electronic properties, such as an acetylide or a thiazole ring, can modulate potency, selectivity, and metabolic stability. The position of the substituent is also critical; moving the nitrile group from the para to the meta or ortho position would reorient the key interaction points, likely leading to a significant change or loss of activity, depending on the specific topology of the target's binding site.
Exploration of Substituent Effects on the Piperazine (B1678402) Ring for Enhanced Activity
The piperazine ring is a common scaffold in medicinal chemistry, often utilized for its ability to improve aqueous solubility and provide a convenient point for structural modification. researchgate.net The nitrogen atoms of the piperazine ring, particularly the N-4 position (distal to the ethylbenzonitrile), are frequently targeted for substitution to enhance biological activity.
Structure-activity relationship studies have shown that introducing various substituents, such as aryl, alkyl, and acyl groups, at this position can profoundly influence potency and selectivity. For example, in one study on phenylpiperazine derivatives, substituting the nitrogen with small acyl groups, like an acetyl group, resulted in potent acaricidal activity. In contrast, elongation of an alkyl chain substituent from ethyl to butyl led to a decrease in activity, while a bulkier benzyl group maintained good activity. nih.gov
In another series of compounds designed as dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring with various substituted indole rings was well-tolerated and led to high-affinity compounds. nih.gov These findings highlight that the optimal substituent is highly dependent on the specific biological target, as the N-4 position often explores a distinct pocket within the receptor binding site. The nature of this substituent—its size, lipophilicity, and hydrogen bonding capacity—must be carefully tuned to achieve the desired pharmacological profile.
Table 1: Effect of Piperazine Ring Substituents on Biological Activity in Analogous Series This table is interactive. You can sort and filter the data.
| Parent Scaffold | Substituent at N-4 | Observed Effect on Activity | Reference |
|---|---|---|---|
| Phenylpiperazine | Acetyl | Potent acaricidal activity | nih.gov |
| Phenylpiperazine | Ethyl | Good acaricidal activity | nih.gov |
| Phenylpiperazine | Butyl | Decreased acaricidal activity | nih.gov |
| Phenylpiperazine | Benzyl | Good acaricidal activity | nih.gov |
Impact of Varying the Ethyl Linker on Molecular Recognition and Functional Response
The ethyl linker connecting the chiral carbon to the piperazine ring is critical for establishing the correct distance and orientation between the benzonitrile pharmacophore and the substituted piperazine moiety. Altering the length of this linker can have a significant impact on molecular recognition and functional response.
Studies on related compounds have demonstrated that linker length is a pivotal parameter for activity. For instance, in a series of piperazine derivatives targeting the H3 receptor, extending the alkyl linker from a propyl to a butyl or pentyl chain progressively decreased the binding affinity. nih.gov Similarly, research on multitarget coumarin derivatives found that a two-methylene (ethyl) spacer was the most favorable linker for acetylcholinesterase inhibitory potency, with longer chains leading to decreased activity. mdpi.com
Conversely, in some cases, a longer linker may be beneficial. In the development of CXCR4 antagonists, propyl and butyl piperazine linkers demonstrated better on-target potency than an ethyl piperazine linker. nih.gov The optimal linker length is therefore a delicate balance, dictated by the specific geometry of the target's binding site. The linker's flexibility is also a factor; incorporating rigidity, for example by using a cyclopropyl group, could lock the molecule into a more favorable, or unfavorable, conformation. The choice of linker not only affects the geometry but can also influence physicochemical properties like pKa, which in turn affects solubility and permeability. nih.govscispace.com
Stereochemical Influence on Pharmacological Potency and Selectivity
The core structure of this compound contains a chiral center at the carbon atom of the ethyl linker. The absolute configuration (R or S) at this center can have a profound effect on pharmacological activity, as biological macromolecules like receptors and enzymes are themselves chiral.
Enantiomers of a chiral drug can exhibit significant differences in binding affinity, efficacy, and selectivity. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). This stereoselectivity arises from the three-point attachment model, where the specific spatial arrangement of functional groups in one enantiomer allows for a more optimal interaction with the complementary binding site on the target protein.
For example, in a series of chiral methyl-substituted aryl piperazinium compounds, the stereoisomers showed distinct selectivity for different nicotinic acetylcholine receptor subtypes. The specific R or S configuration at the piperazine ring was a key determinant of this selectivity. Similarly, in a different class of dopamine receptor ligands, the (-)-enantiomer of a lead compound displayed significantly higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov Therefore, the synthesis and evaluation of individual enantiomers of this compound analogs are essential steps in optimizing their pharmacological profile and minimizing potential off-target effects associated with the less active enantiomer.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding more efficient drug design.
For series of analogs like those of this compound, a QSAR study would involve calculating a range of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that links these descriptors to the observed biological activity (e.g., IC50 or Ki values).
Successful QSAR models have been developed for various piperazine-containing compounds. researchgate.netopenpharmaceuticalsciencesjournal.com For example, a QSAR study on piperazine and keto piperazine derivatives as renin inhibitors found that constitutional descriptors, which account for the number of atoms and bonds, played a vital role in ligand binding. openpharmaceuticalsciencesjournal.com In another study, Principal Component Analysis (PCA), a related technique, identified polarity, hydrogen bonding ability, and flexibility as key properties influencing the antiparasitic activity of a series of piperazine amides. nih.gov A robust QSAR model for this compound analogs could accelerate the discovery of new leads by prioritizing the synthesis of compounds with the highest predicted potency.
Physicochemical Property Optimization for Modulated Biological Performance
Key physicochemical properties that are typically optimized include:
Lipophilicity (logP/logD): A balance is crucial. While sufficient lipophilicity is needed to cross cell membranes, high lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.
Solubility: Adequate aqueous solubility is essential for administration and absorption. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, forming salts and increasing solubility.
pKa: The ionization constant influences solubility and the charge state of the molecule, which affects how it interacts with membranes and receptors. Modifying substituents near the piperazine ring can tune its pKa. nih.govscispace.com
Polar Surface Area (PSA): This descriptor correlates with membrane permeability. Generally, a lower PSA is associated with better penetration of the blood-brain barrier.
Computational and Chemoinformatic Approaches in Research on 4 1 Piperazin 1 Yl Ethyl Benzonitrile
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-[1-(Piperazin-1-yl)ethyl]benzonitrile, docking simulations are pivotal for identifying potential protein targets and elucidating the specific interactions that govern the ligand-receptor binding.
Researchers utilize docking algorithms to place this compound into the binding site of a target protein, such as a G-protein coupled receptor or an enzyme, and score the binding affinity based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For instance, studies on similar piperazine-containing molecules have successfully employed molecular docking to predict binding affinities and interaction patterns with therapeutic targets like carbonic anhydrases and butyrylcholinesterase nih.gov.
The outcomes of such simulations can guide the rational design of more potent and selective analogs of this compound. Key interacting residues within the protein's active site can be identified, providing a roadmap for chemical modifications to enhance binding.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Affinity (kcal/mol) | -8.5 | LEU23, VAL31 | Hydrophobic |
| Hydrogen Bonds | 2 | LYS45, ASP144 | Hydrogen Bond |
| Electrostatic Interactions | - | GLU87 | Ionic |
Molecular Dynamics Simulations for Conformational Sampling and Binding Energy Landscapes
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. By simulating the atomic motions of the system, MD can reveal the conformational flexibility of this compound and its target, the stability of the binding pose, and the role of solvent molecules.
MD simulations on piperazine-linked derivatives have been used to assess the structural stability of ligand-receptor pairs, with analyses of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) providing insights into the complex's stability and flexibility nih.gov. For this compound, an MD simulation could track the conformational changes of the piperazine (B1678402) ring and the ethylbenzonitrile tail within the binding pocket, ensuring a stable and favorable interaction.
Furthermore, advanced MD techniques can be used to calculate binding free energies, offering a more accurate prediction of ligand affinity than docking scores alone. These simulations provide a detailed energetic landscape of the binding process, which is crucial for lead optimization.
Table 2: Representative Data from a 100 ns Molecular Dynamics Simulation of this compound in Complex with a Receptor
| Analysis Metric | Average Value | Interpretation |
| RMSD of Ligand | 1.2 Å | Stable binding pose within the active site |
| RMSF of Binding Site Residues | 0.8 Å | Minimal flexibility, indicating a well-defined binding pocket |
| Number of Water Bridges | 3 | Water molecules mediate key interactions |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound.
By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can understand the molecule's electronic transitions and its potential as an electron donor or acceptor espublisher.comespublisher.com. This is particularly relevant for designing molecules with specific optical or electronic properties. DFT can also be used to calculate the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule, guiding the understanding of intermolecular interactions nih.gov.
For this compound, DFT could be employed to predict its reactivity in different chemical environments, its metabolic stability, and to rationalize its observed spectroscopic properties.
Table 3: Selected Electronic Properties of this compound Calculated using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ionization potential and electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to the electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and resistance to electronic excitation |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule |
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model could be developed based on its known active conformation or by comparing it with other active molecules targeting the same receptor.
This model, typically consisting of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, can then be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, is a powerful tool for discovering novel compounds with similar biological activity but potentially different chemical scaffolds. High-throughput virtual screening has been successfully used to identify novel inhibitors for various therapeutic targets nih.gov.
The application of these strategies could lead to the identification of new lead compounds inspired by the structural features of this compound.
In Silico Prediction of Molecular Recognition and Interaction Modes
The in silico prediction of molecular recognition encompasses a range of computational methods aimed at understanding how this compound interacts with its biological targets on a molecular level. This goes beyond simple docking to include a more detailed analysis of the forces and factors driving the binding event.
Techniques such as quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity nih.gov. By analyzing the physicochemical properties of this compound and its analogs, a QSAR model could predict the activity of new, unsynthesized compounds.
Furthermore, computational methods can predict key aspects of a drug's behavior in the body, such as its absorption, distribution, metabolism, and excretion (ADME) properties. In silico ADME predictions for this compound would be crucial in the early stages of drug development to assess its potential as a therapeutic agent researchgate.net.
Table 4: Predicted ADME Properties for this compound
| ADME Property | Predicted Value | Implication for Drug Development |
| Human Intestinal Absorption | High | Good oral bioavailability is likely |
| Blood-Brain Barrier Penetration | Moderate | Potential for CNS activity |
| CYP450 2D6 Inhibition | Low | Reduced risk of drug-drug interactions |
Advanced Analytical Methodologies for Research on 4 1 Piperazin 1 Yl Ethyl Benzonitrile
Chromatographic Techniques (e.g., HPLC, GC) for Purity Analysis and Preparative Separations
Chromatographic methods are indispensable for the analysis and purification of 4-[1-(Piperazin-1-yl)ethyl]benzonitrile, ensuring the separation of the target compound from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for both analytical-scale purity assessment and larger-scale preparative separations. hakon-art.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): For compounds containing both piperazine (B1678402) and benzonitrile (B105546) moieties, reverse-phase HPLC (RP-HPLC) is a common and effective method. rdd.edu.iqamazonaws.com The separation is typically achieved on columns with a nonpolar stationary phase, such as C18, using a polar mobile phase. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with modifiers like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution, particularly for basic compounds like piperazines. sielc.comsielc.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, leveraging the chromophoric nature of the benzonitrile ring. researchgate.netsielc.com For higher sensitivity and structural confirmation, HPLC can be coupled with Mass Spectrometry (LC-MS). rdd.edu.iq A study on piperazine residues utilized Ultra-High-Performance Liquid Chromatography (UHPLC) with a fluorescence detector (FLD) after derivatization, achieving low limits of detection. qascf.com
Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable piperazine derivatives. hakon-art.comrdd.edu.iq The separation of piperazine and its alkylated derivatives has been successfully demonstrated on columns such as a DB-17, which has a (50%-phenyl)-methylpolysiloxane stationary phase. researchgate.net Helium is typically used as the carrier gas. researchgate.net A flame ionization detector (FID) is commonly used for quantification, while coupling GC with Mass Spectrometry (GC-MS) allows for definitive identification of the compound and its related impurities based on their mass spectra. researchgate.netunodc.org For a compound like this compound, derivatization might be necessary to increase its volatility for GC analysis.
The following table summarizes typical conditions used for the chromatographic analysis of related piperazine and benzonitrile compounds.
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application | Reference |
| HPLC | C18 or similar reverse-phase | Acetonitrile/Water with acid modifier (e.g., TFA, Formic Acid) | DAD, UV, MS | Purity, Quantitative Analysis | researchgate.netrdd.edu.iqsielc.com |
| UHPLC | Acquity UPLC HSS T3 | Acetonitrile/Water | FLD (with derivatization) | Trace Residue Analysis | qascf.com |
| GC | DB-17 or Dimethylsilicone capillary | Helium | FID, MS, NPD | Purity, Identification | hakon-art.comresearchgate.netnih.gov |
Spectrophotometric and Fluorometric Assays for Concentration Determination and Reaction Monitoring
Spectrophotometric and fluorometric assays provide rapid and sensitive methods for quantifying this compound, particularly in solution. These methods are crucial for determining concentration in various samples and for real-time monitoring of reaction kinetics.
Spectrophotometric Assays: These assays for piperazine-containing compounds typically rely on a chemical reaction that produces a colored product (a chromophore), which can be measured using a UV-Visible spectrophotometer. rdd.edu.iq Several reagents have been developed for the colorimetric determination of piperazine. For instance, a reaction with phenothiazine (B1677639) and N-bromosuccinimide yields a product with a maximum absorbance (λmax) at 595 nm. nih.gov Another method involves the reaction of piperazine with acetaldehyde (B116499) and 2,3-dichloro-1,4-naphthoquinone (Dichlone) to form a violet-colored product with a λmax at 580 nm. ijpsonline.com The intensity of the color, measured as absorbance, is directly proportional to the concentration of the compound, following the Beer-Lambert law within a specific concentration range. ekb.eg
Fluorometric Assays: Fluorometric methods offer higher sensitivity compared to spectrophotometry. These assays often require derivatization of the analyte with a fluorogenic reagent. For piperazine, which is a secondary amine, dansyl chloride is an effective derivatization agent. qascf.com The resulting dansylated product is highly fluorescent and can be detected at very low concentrations using a fluorometer or an HPLC system equipped with a fluorescence detector. qascf.com This approach is particularly useful for quantifying trace amounts of the compound in complex matrices. qascf.com
The table below details examples of reagents used for the spectrophotometric analysis of the piperazine moiety.
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Reference |
| Spectrophotometry | Phenothiazine, N-Bromosuccinimide | 595 | 0.5 - 3 | nih.gov |
| Spectrophotometry | Picrolonic Acid | 343 | ~1 - 7 (mol/L range) | uoi.gr |
| Spectrophotometry | Acetaldehyde, 3,5-dibromo-2-methyl-p-benzoquinone (DEMQ) | 642 | 2 - 8 | ekb.eg |
| Spectrophotometry | Acetaldehyde, 2,3-dichloro-1,4-naphthoquinone (Dichlone) | 580 | N/A | ijpsonline.com |
Electrochemical Characterization Methods and Redox Behavior Analysis
Electrochemical methods are employed to investigate the redox (reduction-oxidation) properties of this compound. The piperazine and benzonitrile components of the molecule have distinct electrochemical behaviors. The piperazine moiety, being an electron-rich amine, is susceptible to oxidation. scirp.org Kinetic studies on the oxidation of piperazines by N-halo-sulfonamides like bromamine-T have shown that the piperazine ring can undergo oxidation, indicating its potential as an electron donor in redox reactions. scirp.org
Techniques such as cyclic voltammetry (CV) can be used to study these processes. In a typical CV experiment, the potential applied to a solution of the compound is varied, and the resulting current is measured. This can reveal the potentials at which the compound is oxidized or reduced and provide insights into the stability of the resulting species. The benzonitrile group can also participate in electrochemical reactions, such as in copper-catalyzed electrochemical amidation reactions where it serves as an amino source. rsc.org The analysis of the redox behavior is crucial for understanding the compound's potential role in biological systems, its metabolic pathways, and its stability under various conditions.
Microscopic Imaging Techniques for Cellular Localization and Interaction Studies
To understand the biological activity and mechanism of action of this compound, it is essential to determine its localization within cells. Microscopic imaging techniques, particularly fluorescence microscopy, are powerful tools for these studies. nih.gov
For a molecule that is not intrinsically fluorescent, a common strategy is to attach a fluorescent tag or fluorophore. Researchers have synthesized piperazine-linked derivatives with fluorophores like 1,8-naphthalimide (B145957) to enable cellular imaging. nih.gov These fluorescent probes can be incubated with living cells, and their uptake and subcellular distribution can be visualized using a fluorescence or confocal microscope. nih.govacs.org
In one such study using piperazine-naphthalimide derivatives, the compounds were observed to readily enter cells and emit green fluorescence. nih.gov By co-staining with a nuclear dye like DAPI (4′,6-diamidino-2-phenylindole), which fluoresces in the blue channel, researchers could determine the specific location of the compound. Overlaid images indicated that the piperazine derivatives were distributed throughout the cytoplasm, localizing in the perinuclear area. nih.gov Such studies are vital for correlating the compound's location with its biological function and for identifying its potential intracellular targets.
The table below shows example parameters for fluorescence microscopy used in imaging piperazine derivatives.
| Target | Probe/Stain | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observation | Reference |
| Cell Nuclei | DAPI | 340 - 380 | 435 - 485 | Blue fluorescence of nuclei | nih.gov |
| Piperazine Derivative | Piperazine-Naphthalimide Conjugate | 465 - 495 | 512 - 558 | Green fluorescence in cytoplasm | nih.gov |
Preclinical Research Directions and Investigative Models for 4 1 Piperazin 1 Yl Ethyl Benzonitrile Analogs
In Vitro Cell-Based Assays for Investigating Biological Effects on Specific Cell Lines
In vitro cell-based assays represent a foundational step in preclinical research, offering a controlled environment to assess the biological activity of novel compounds on specific cell lines. Analogs of 4-[1-(Piperazin-1-yl)ethyl]benzonitrile have been evaluated against a diverse panel of human cancer cell lines to determine their antiproliferative effects.
For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were tested for their ability to inhibit cell proliferation using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay. nih.gov This colorimetric assay measures cellular metabolic activity, which is indicative of cell viability. The study involved a 24-hour exposure of the compounds to four human cancer cell lines: K562 (leukemia), Colo-205 (colon cancer), MDA-MB 231 (breast cancer), and IMR-32 (neuroblastoma). nih.gov Notably, certain derivatives demonstrated significant activity against all cell lines except K562. nih.gov
Similarly, the anticancer potential of benzimidazole (B57391) analogues, specifically 2-(1H-benzimidazol-2-yl)-3-(4-(4-substituted-piperazin-1-yl)phenyl)propane nitriles, was investigated using the sulforhodamine B (SRB) assay against the A549 lung carcinoma cell line. researchgate.net The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of the cell.
Further studies have explored the cytotoxicity of piperazine (B1678402) derivatives against breast cancer cell lines. Hybrid compounds containing 4-piperazinyl-quinoline-isatin derivatives were evaluated against MDA-MB468 and MCF7 human breast cancer cell lines, with some compounds showing two- to four-fold lower cytotoxic effects in noncancerous breast cell lines (184B5 and MCF 10A). mdpi.com Another study synthesized piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives and assessed their in vitro cytotoxicity against non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines. mdpi.com
Beyond cancer, piperazine-based compounds have been evaluated as antiviral agents. The inhibitory activity of piperazine-based CCR5 antagonists against HIV-1 entry and replication has been assessed in peripheral blood mononuclear cells (PBMCs). nih.gov
| Compound Class | Assay Method | Cell Lines Tested | Observed Effect |
|---|---|---|---|
| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | MTT Assay | K562, Colo-205, MDA-MB 231, IMR-32 | Antiproliferative activity against Colo-205, MDA-MB 231, and IMR-32. nih.gov |
| 2-(1H-benzimidazol-2-yl)-3-(4-(4-substituted-piperazin-1-yl)phenyl)propane nitriles | SRB Assay | A549 (lung carcinoma) | Promising anticancer activity. researchgate.net |
| 4-piperazinyl-quinoline-isatin derivatives | Not specified | MDA-MB468, MCF7 (breast cancer) | Cytotoxicity against breast cancer cell lines. mdpi.com |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Not specified | 3T3 (fibroblast), 4T1 (breast cancer) | Good membrane permeability and dispersion in the cytoplasm. mdpi.com |
| Piperazine-based CCR5 antagonists | HIV-1 replication assay | PBMCs | Inhibition of HIV-1 entry and replication. nih.gov |
In Vivo Animal Models for Studying Target Engagement and Efficacy in Systemic Contexts
For instance, piperidine (B6355638) analogues of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines were evaluated in rats to assess their effects on food intake. nih.gov In these studies, the compounds were administered parenterally for five days, and changes in food consumption were monitored. nih.gov Such studies are vital for therapeutic areas where appetite modulation is a key consideration.
In the context of neurodegenerative diseases, animal models of Parkinson's disease are utilized. One such model is the 6-hydroxydopamine (6-OHDA) unilaterally lesioned rat model. researchwithrutgers.com This model mimics the dopamine (B1211576) depletion seen in Parkinson's disease. The efficacy of test compounds is often assessed by observing rotational behavior, a quantifiable measure of motor asymmetry. A potent and selective D3 receptor agonist, (-)-34, demonstrated significant rotational activity in this model, suggesting its potential for neuroprotective treatment. researchwithrutgers.com Another model used in Parkinson's research is the reserpinized rat model. nih.gov
Investigation of Specific Molecular Targets and Pathways
A key aspect of preclinical research is the identification and characterization of the molecular targets through which a compound exerts its effects. Analogs of this compound have been investigated for their activity against a range of targets, including G-protein coupled receptors (GPCRs) and enzymes.
CCR5 Antagonism: The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV-1 entry into host cells, making it an attractive target for antiviral therapy. Piperazine-based compounds have been developed as potent and selective CCR5 antagonists. nih.govnih.gov The optimization of a lead benzylic methyl compound led to a methoxymethyl analogue with excellent receptor selectivity and oral bioavailability in rats and monkeys. nih.govebi.ac.uk
D2/D3 Receptor Modulation: Dopamine D2 and D3 receptors are important targets for the treatment of neuropsychiatric disorders. acs.org Due to the high sequence homology between these two receptor subtypes, achieving selectivity can be challenging. acs.org A series of [4-(4-carboxamidobutyl)]-1-arylpiperazines were synthesized and evaluated for their binding and functional activities at D3 and D2 receptors. acs.org Structure-activity relationship (SAR) studies of N-phenylpiperazine analogs have also been conducted to identify ligands with high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov
H3/H4 Receptor Antagonism: Histamine (B1213489) H3 and H4 receptors are involved in various physiological processes, and their modulation is being explored for therapeutic purposes. The H3 receptor, primarily found in the brain, is an inhibitory autoreceptor that modulates the release of histamine and other neurotransmitters. wikipedia.org H3 receptor antagonists are being investigated for their potential in treating cognitive and neuropsychiatric disorders. wikipedia.org The H4 receptor is predominantly expressed on hematopoietic cells, and its antagonists may have applications in inflammatory diseases. jwatch.org A series of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues have been characterized as histamine H3 receptor antagonists. nih.gov
EGFR Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. nih.gov Dysregulation of EGFR signaling is implicated in the development of various cancers. nih.gov Phenylpiperazine derivatives have been discovered as inhibitors of EGFR tyrosine kinase. nih.gov The inhibitory activity of these compounds is often evaluated through kinase inhibition assays. researchgate.net
Carbonic Anhydrase IX Inhibition: Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many types of cancer. unifi.it It plays a role in pH regulation in the tumor microenvironment, contributing to tumor growth and proliferation. unifi.it Sulfonamide derivatives incorporating piperazine moieties have been investigated as inhibitors of human carbonic anhydrase isoforms, including CA IX and XII. nih.govresearchgate.net
| Molecular Target | Therapeutic Area | Compound Class | Key Findings |
|---|---|---|---|
| CCR5 | HIV/AIDS | Piperazine-based antagonists | Potent inhibition of HIV-1 entry into target cells. nih.gov |
| Dopamine D2/D3 Receptors | Neuropsychiatric Disorders | [4-(4-Carboxamidobutyl)]-1-arylpiperazines | Identification of structural features contributing to D3 versus D2 receptor subtype selectivity. acs.org |
| Histamine H3/H4 Receptors | Cognitive and Inflammatory Disorders | 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines | High in vitro affinities toward the histamine H3 receptor. nih.gov |
| EGFR Kinase | Cancer | Phenylpiperazine derivatives | Inhibition of EGFR tyrosine kinase activity. nih.gov |
| Carbonic Anhydrase IX | Cancer | Sulfonamide derivatives | Significant inhibition of CA IX. nih.gov |
Exploration of Multi-Targeting Approaches for Polypharmacology
The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is gaining traction as a strategy to enhance therapeutic efficacy and overcome drug resistance. The versatile piperazine scaffold is well-suited for the development of multi-targeting agents.
One such approach involves the design of dual-acting ligands that target both histamine H3 receptors and cholinesterases. nih.gov Such compounds could offer a synergistic effect in the treatment of cognitive disorders by modulating different neurotransmitter systems. Another strategy combines H3 receptor antagonism with serotonin (B10506) reuptake inhibition for the treatment of depression. frontiersin.org This approach aims to provide a broader spectrum of antidepressant activity.
Furthermore, the development of dual inhibitors targeting both EGFR and other kinases, such as HER2, is an active area of research in oncology. dovepress.com This strategy can potentially overcome resistance mechanisms that arise from the activation of alternative signaling pathways.
Emerging Research Themes and Future Perspectives for 4 1 Piperazin 1 Yl Ethyl Benzonitrile
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 4-[1-(piperazin-1-yl)ethyl]benzonitrile and its derivatives is a key area of research. Traditional synthetic routes often involve multi-step processes that may utilize harsh reagents and generate significant waste. beilstein-journals.orgprepchem.com Future research is expected to focus on the development of more sustainable and efficient synthetic methodologies.
Green chemistry principles are being increasingly applied to the synthesis of piperazine-containing compounds. rsc.org This includes the use of environmentally benign solvents, catalytic methods to reduce reagent waste, and one-pot reactions to improve process efficiency. For instance, flow chemistry presents an opportunity for the continuous and scalable production of this compound with improved safety and control over reaction parameters.
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Catalytic Hydrogenation | Use of renewable hydrogen, high atom economy. | Reductive amination of a suitable ketone precursor with piperazine (B1678402). |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Acceleration of the coupling reaction between a 4-(1-haloethyl)benzonitrile and piperazine. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Continuous production with in-line purification. |
| Biocatalysis | High selectivity, mild reaction conditions. | Enantioselective synthesis of chiral derivatives. |
Application in Advanced Material Science and Organic Electronic Research
The intrinsic properties of the benzonitrile (B105546) and piperazine moieties suggest that this compound could have applications in materials science. Benzonitrile derivatives are known for their use in liquid crystals and organic light-emitting diodes (OLEDs). The piperazine group can influence molecular packing and intermolecular interactions, which are critical for the performance of organic electronic materials.
Future research may explore the synthesis of polymers and coordination complexes incorporating the this compound scaffold. These materials could exhibit interesting photophysical properties, such as aggregation-induced emission, making them suitable for applications in sensors, bio-imaging, and organic electronics. bldpharm.combldpharm.com
| Potential Application Area | Relevant Properties of the Scaffold |
| Organic Light-Emitting Diodes (OLEDs) | Charge transport and luminescent properties of the benzonitrile core. |
| Chemical Sensors | The piperazine nitrogen atoms can act as binding sites for analytes. |
| Metal-Organic Frameworks (MOFs) | The piperazine ring can serve as a versatile linker for constructing porous materials. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials design. nih.govnih.gov These computational tools can be employed to accelerate the design and optimization of novel derivatives of this compound.
Data Collection: Compile a database of piperazine and benzonitrile derivatives with known biological activities.
Model Training: Train a machine learning model to predict the activity of new compounds based on their chemical structure.
Virtual Screening: Use the trained model to screen a virtual library of novel derivatives of this compound.
Compound Selection and Synthesis: Synthesize and test the most promising candidates identified by the model.
Exploration of Underexplored Biological Targets and Novel Pharmacological Pathways
The piperazine scaffold is a common feature in a wide range of clinically used drugs, targeting various receptors and enzymes. researchgate.netnih.gov While some piperazine derivatives have been extensively studied for their effects on the central nervous system, there are numerous other biological targets that remain underexplored. nih.gov
Future pharmacological studies on this compound and its analogs could focus on novel therapeutic areas. For example, the compound could be investigated for its potential as an anti-cancer agent, building on the known cytotoxic effects of some piperazine-containing molecules. nih.govnih.gov Additionally, its potential role in modulating inflammatory pathways or as an antimicrobial agent could be explored. researchgate.net
| Potential Therapeutic Area | Rationale |
| Oncology | The piperazine moiety is present in several anti-cancer drugs. nih.gov |
| Inflammatory Diseases | Piperazine derivatives have shown anti-inflammatory properties. |
| Infectious Diseases | Some piperazine compounds exhibit antimicrobial activity. researchgate.net |
Challenges and Opportunities in Translational Research from Preclinical Discoveries
Translating promising preclinical findings into clinical applications is a significant challenge in drug development. For a compound like this compound, this process would involve rigorous preclinical testing to establish its efficacy and safety profile.
One of the key challenges is predicting human responses based on animal models. The pharmacokinetic and pharmacodynamic properties of the compound can vary significantly between species. Overcoming this requires the development of more predictive preclinical models and a deeper understanding of the compound's mechanism of action.
Despite the challenges, there are also significant opportunities. The versatility of the piperazine scaffold allows for a wide range of chemical modifications to optimize the compound's properties for a specific therapeutic indication. nih.gov Successful translational research could lead to the development of novel therapies for a variety of diseases.
Q & A
Basic: How can synthesis of 4-[1-(Piperazin-1-yl)ethyl]benzonitrile be optimized for higher yields?
Answer:
- Reaction Conditions: Use stoichiometric excess of hydrazine derivatives (e.g., 3-cyanophenylhydrazine hydrochloride) to drive the reaction forward, as demonstrated in analogous syntheses with yields up to 45.66% .
- Solvent Selection: Dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIEA) improves reaction efficiency for piperazine-based couplings .
- Purification: Flash chromatography or crystallization with Et₂O enhances purity without significant yield loss .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Structural Confirmation: X-ray crystallography (e.g., Acta Crystallogr. Sect. E protocols) resolves piperazine ring conformation and nitrile positioning .
- Purity Assessment: Melting point analysis (e.g., 187–190°C for analogous piperazine derivatives) and HPLC with UV detection .
- Spectroscopy: ¹H/¹³C NMR for verifying substituent integration and FT-IR for nitrile (C≡N) stretching (~2220 cm⁻¹) .
Basic: What safety protocols are critical during handling?
Answer:
- PPE: Lab coat, nitrile gloves, and goggles to avoid skin/eye contact, as recommended in SDS for similar nitriles .
- Ventilation: Use fume hoods to prevent inhalation of fine particulates .
- Storage: Keep in airtight containers at 2–8°C to prevent degradation .
Basic: How is purity assessed for intermediates and final products?
Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at 254 nm .
- Elemental Analysis: Confirm %C, %H, %N deviations ≤0.4% from theoretical values .
- TLC Monitoring: Use silica gel plates (ethyl acetate:hexane = 3:7) for reaction progress .
Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data?
Answer:
- Binding Assays: Compare receptor affinity (e.g., 5-HT or dopamine receptors) using radioligand displacement studies .
- Metabolic Stability: Conduct hepatic microsome assays to identify rapid clearance pathways .
- PK/PD Modeling: Integrate plasma concentration-time profiles with efficacy endpoints .
Advanced: What strategies modify the piperazine ring to enhance bioactivity?
Answer:
- Substituent Introduction: Add methyl or fluorobenzyl groups to the piperazine nitrogen to improve lipophilicity and blood-brain barrier penetration .
- Ring Expansion: Replace piperazine with homopiperazine to alter conformational flexibility .
Advanced: How do environmental factors (pH, temperature) affect stability?
Answer:
- pH Studies: Test solubility and degradation in buffers (pH 1–13) over 24 hours; nitriles are stable in neutral conditions but hydrolyze in strong acids/bases .
- Thermal Analysis: TGA/DSC identifies decomposition thresholds (e.g., >200°C for similar compounds) .
Advanced: Which computational methods predict target interactions?
Answer:
- Docking Studies: Use AutoDock Vina with receptor crystal structures (e.g., serotonin receptors) to map binding pockets .
- MD Simulations: GROMACS for assessing piperazine ring flexibility in aqueous/lipid environments .
Advanced: How to design heterocyclization reactions for derivative synthesis?
Answer:
- Cyclocondensation: React with hydrazines or hydroxylamines under microwave irradiation (100°C, 30 min) to form pyridazine or isoxazole derivatives .
- Catalysis: Employ Pd(OAc)₂ for Suzuki couplings to introduce aryl groups at the benzonitrile moiety .
Advanced: What crystallographic parameters define the compound’s solid-state structure?
Answer:
- Unit Cell Dimensions: Monoclinic systems (e.g., P2₁/c space group) with Z = 4 for piperazine analogs .
- Bond Angles/Torsions: Piperazine N-C-C-N torsion angles ~55–60° indicate chair conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
